2-Amino-3-methylhexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

AMHA as a Plant Elicitor

Studies have shown that AMHA can act as a plant elicitor, a compound that triggers the plant's defense mechanisms against various stresses. When applied to plants, AMHA has been demonstrated to:

- Enhance resistance against extreme temperature stress: Research has shown that AMHA pretreatment effectively protects various plant species, including wheat, Arabidopsis, and tobacco, from damage caused by extreme cold and heat stress .

- Induce defense against pathogens: AMHA application has also been shown to activate plant defense responses against various fungal, bacterial, and viral pathogens . For example, AMHA pretreatment has been found to be effective against powdery mildew in wheat, Pseudomonas syringae in Arabidopsis, and Tomato spotted wilt virus in tobacco.

2-Amino-3-methylhexanoic acid, also known as norleucine, is a chiral amino acid characterized by its unique structure and stereochemistry. It has the molecular formula and a molecular weight of approximately 145.2 g/mol. This compound is significant in both organic chemistry and biochemistry due to its role as a building block in the synthesis of complex molecules and its involvement in various metabolic pathways. The specific stereochemistry of 2-amino-3-methylhexanoic acid contributes to its distinct properties and biological activities .

- Oxidation: This can yield corresponding ketones or aldehydes.

- Reduction: Reduction reactions can convert it into different alcohols or amines.

- Substitution: The compound can participate in substitution reactions where functional groups are replaced by others .

Common Reagents and Conditions

Common reagents for these reactions include:

- Oxidizing agents: Potassium permanganate.

- Reducing agents: Sodium borohydride.

- Catalysts: Various catalysts for substitution reactions.

The conditions typically involve controlled temperatures and pH levels to ensure desired product formation.

Major Products Formed

The major products formed depend on the specific reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized derivatives.

The synthesis of 2-amino-3-methylhexanoic acid can be achieved through several methods:

- Asymmetric Reduction: One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum.

- Grignard Reagents and Boronic Acids: Another method utilizes Grignard reagents like butylmagnesium bromide to prepare intermediates that are further reacted to form the desired compound.

- Biocatalytic Processes: Industrial production often employs biocatalytic methods, utilizing genetically engineered bacteria to produce the necessary enzymes for efficient synthesis, which also minimizes environmental impact .

2-Amino-3-methylhexanoic acid has diverse applications across various fields:

- Chemistry: Used as a building block for synthesizing complex organic molecules.

- Biology: Studied for its role in metabolic pathways and enzyme interactions.

- Medicine: Potential therapeutic applications due to its biological activity.

- Industry: Employed in the production of pharmaceuticals and other fine chemicals .

Similar Compounds- (2S,3R)-2-amino-3-methylhexanoic acid

- (2S,3S)-3-methyltryptophan

- Leucine

- Isoleucine

Uniqueness

What distinguishes 2-amino-3-methylhexanoic acid from similar compounds is its specific stereochemistry, which significantly affects its reactivity and interactions with biological molecules. This unique configuration results in different biological activities compared to its isomers, influencing its applications in research and industry .

Molecular Structure and Formula

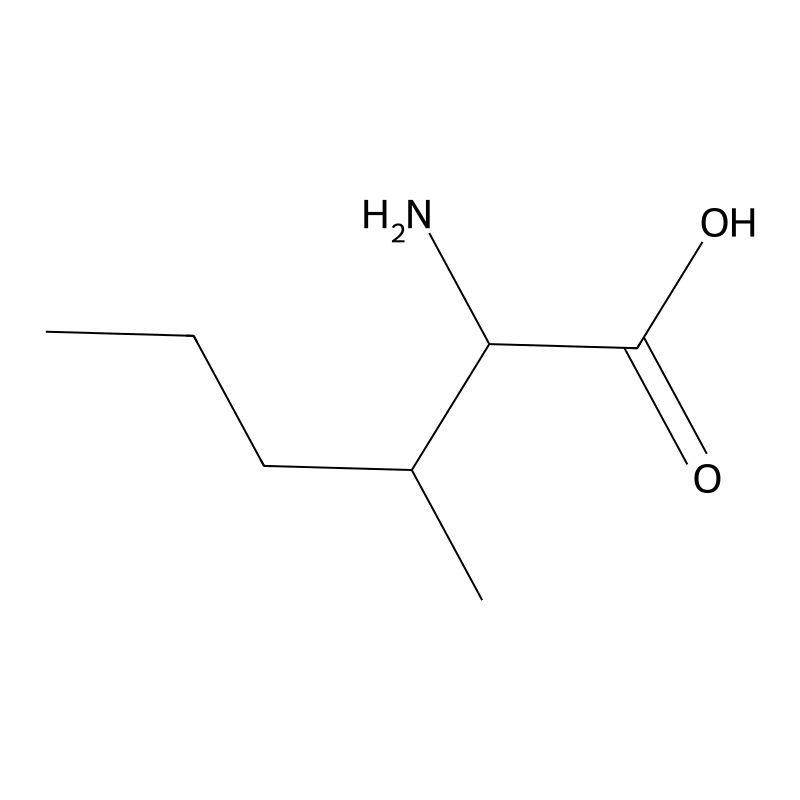

2-Amino-3-methylhexanoic acid is a branched-chain alpha-amino acid characterized by its seven-carbon backbone with specific functional group positioning [1]. The compound possesses the molecular formula C₇H₁₅NO₂ and exhibits a molecular weight of 145.20 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry designation for this compound is 2-amino-3-methylhexanoic acid, with the Chemical Abstracts Service registry number 60182-96-9 [1] [3].

The molecular structure features a primary amino group attached to the second carbon atom of the hexanoic acid chain, while a methyl substituent occupies the third carbon position [1]. The canonical Simplified Molecular Input Line Entry System notation is represented as CCCC(C)C(C(=O)O)N, which illustrates the linear arrangement of the carbon chain with the methyl branch and functional groups [1] [8]. The International Chemical Identifier Key for the compound is KWSUGULOZFMUDH-UHFFFAOYSA-N, providing a unique molecular identifier [1].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight (g/mol) | 145.20 |

| IUPAC Name | 2-amino-3-methylhexanoic acid |

| CAS Number | 60182-96-9 |

| InChI Key | KWSUGULOZFMUDH-UHFFFAOYSA-N |

| SMILES Notation | CCCC(C)C(C(=O)O)N |

| Canonical SMILES | CCCC(C)C(C(=O)O)N |

The structural configuration places 2-amino-3-methylhexanoic acid within the category of non-proteinogenic amino acids, distinguished by its methyl-substituted hexanoic acid backbone [1] [3]. This structural arrangement contributes to the compound's unique chemical and physical properties compared to standard proteinogenic amino acids.

Stereochemistry and Isomeric Forms

The presence of two chiral centers at carbon positions 2 and 3 in 2-amino-3-methylhexanoic acid results in four possible stereoisomeric configurations [9] [12]. These stereoisomers exhibit distinct three-dimensional arrangements that significantly influence their biological activity and chemical behavior . The stereochemical diversity arises from the independent configuration possibilities at each chiral center, following the 2ⁿ rule where n represents the number of chiral centers [10].

| Stereoisomer | CAS Number | InChI Key | Specific Rotation [α]D²⁵ |

|---|---|---|---|

| (2S,3S)-2-amino-3-methylhexanoic acid | 28116-92-9 | KWSUGULOZFMUDH-WDSKDSINSA-N | +29.0 (c 0.5, 6 M HCl) |

| (2S,3R)-2-amino-3-methylhexanoic acid | 28116-85-0 | Not specified | Not specified |

| (2R,3R)-2-amino-3-methylhexanoic acid | Not specified | Not specified | Not specified |

| (2R,3S)-2-amino-3-methylhexanoic acid | Not specified | Not specified | Not specified |

(2S,3S)-2-Amino-3-methylhexanoic Acid

The (2S,3S)-2-amino-3-methylhexanoic acid stereoisomer represents the most extensively characterized configuration of this compound [20]. This particular stereoisomer exhibits specific optical rotation properties with a measured value of +29.0 degrees when dissolved in 6 molar hydrochloric acid at a concentration of 0.5 grams per 100 milliliters [20]. The absolute configuration has been definitively established through computational electrostatic circular dichroism spectroscopy combined with experimental verification [20].

Natural occurrence of the (2S,3S) stereoisomer has been documented in fungal species, particularly Alternaria alternata, where it functions as a naturally produced metabolite [20] [24]. The compound crystallizes as white crystals with a decomposition temperature of 268 degrees Celsius [20]. Electrostatic circular dichroism analysis reveals a characteristic positive Cotton effect at 201 nanometers with a delta epsilon value of +31.71 [20].

The stereochemical assignment of this isomer follows established nomenclature conventions, with the S configuration at both chiral centers determined through systematic priority assignment according to Cahn-Ingold-Prelog rules [20]. High-resolution mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 146.1172, closely matching the calculated value of 146.1181 [20].

(2S,3R)-2-Amino-3-methylhexanoic Acid

The (2S,3R)-2-amino-3-methylhexanoic acid configuration represents a diastereomeric relationship with the (2S,3S) isomer [12]. This stereoisomer is registered under Chemical Abstracts Service number 28116-85-0 and is also referenced as (3R)-3-Methyl-L-norleucine [12]. The compound exhibits predicted physical properties including a density of 1.0 ± 0.1 grams per cubic centimeter and a predicted boiling point of 243.4 ± 23.0 degrees Celsius at 760 millimeters of mercury [12].

Computational predictions suggest a flash point of 101.0 ± 22.6 degrees Celsius for this stereoisomer [12]. The exact mass has been calculated as 145.110275 atomic mass units with a logarithmic partition coefficient of 1.26 [12]. The vapor pressure at 25 degrees Celsius is predicted to be 0.0 ± 1.0 millimeters of mercury [12].

The systematic nomenclature designation L-Norleucine, 3-methyl-, (3R)- reflects the relationship to the standard amino acid norleucine with specific stereochemical modification at the third carbon position [12]. The refractive index for this compound has been calculated as 1.464 [12].

(2R,3R)-2-Amino-3-methylhexanoic Acid

The (2R,3R)-2-amino-3-methylhexanoic acid stereoisomer represents the enantiomeric counterpart to the (2S,3S) configuration [13]. Limited experimental data exists for this specific stereoisomer in the current literature, though theoretical predictions suggest similar physical properties to other isomers with opposite optical rotation characteristics [13]. The stereochemical configuration follows the same structural framework as other isomers but with inverted chirality at both asymmetric centers.

This configuration would be expected to exhibit optical rotation properties opposite in sign to the (2S,3S) isomer based on established enantiomeric relationships [13]. The compound would theoretically display similar thermal stability and solubility characteristics as other stereoisomers, though specific experimental validation remains limited in the available literature [13].

Physical Properties

Melting Point and Solubility Parameters

2-Amino-3-methylhexanoic acid exhibits characteristic thermal properties that vary among its stereoisomeric forms [18] [20]. The melting point ranges from 230 to 233 degrees Celsius for the general compound, while the (2S,3S) stereoisomer specifically decomposes at 268 degrees Celsius [18] [20]. These elevated melting points reflect the zwitterionic nature of the compound and strong intermolecular hydrogen bonding networks [18].

| Property | Value |

|---|---|

| Melting Point (°C) | 230-233 (decomposes at 268°C for (2S,3S) isomer) |

| Boiling Point (°C) - Predicted | 243.4 ± 23.0 |

| Density (g/cm³) - Predicted | 1.014 ± 0.06 |

| Flash Point (°C) - Predicted | 101.0 ± 22.6 |

| pKa - Predicted | 2.57 ± 0.28 |

| Physical State (20°C) | White to off-white solid/crystals |

| Solubility | Aqueous acid (slightly), Water (slightly) |

Solubility characteristics demonstrate limited water solubility, classified as slightly soluble in both water and aqueous acidic solutions [13] [18]. The compound exhibits enhanced solubility in polar protic solvents compared to non-polar organic solvents, consistent with its amino acid structure [13]. The predicted density of 1.014 ± 0.06 grams per cubic centimeter indicates a solid-state packing density typical of crystalline amino acids [18].

The predicted boiling point of 243.4 ± 23.0 degrees Celsius suggests thermal decomposition would likely occur before reaching the boiling point under normal atmospheric conditions [18]. Flash point predictions of 101.0 ± 22.6 degrees Celsius indicate moderate thermal stability for handling and storage purposes [12] [18].

Spectroscopic Characteristics

Comprehensive spectroscopic analysis of 2-amino-3-methylhexanoic acid, particularly the (2S,3S) stereoisomer, reveals characteristic absorption patterns across multiple analytical techniques [20] [24]. Infrared spectroscopy identifies distinct functional group signatures essential for structural confirmation [20] [24].

| Technique | Value/Assignment |

|---|---|

| IR (KBr) - NH₂ asymmetric stretch | 3400 cm⁻¹ |

| IR (KBr) - NH₂ symmetric stretch | 3325 cm⁻¹ |

| IR (KBr) - OH stretch | 2899 cm⁻¹ |

| IR (KBr) - C=O stretch | 1727 cm⁻¹ |

| IR (KBr) - C-N stretch | 1214 cm⁻¹ |

| ¹H NMR (DMSO-d₆, 400 MHz) - OH | δ 13.74 (1H, br) |

| ¹H NMR (DMSO-d₆, 400 MHz) - NH₂ | δ 8.39 (2H, br) |

| ¹H NMR (DMSO-d₆, 400 MHz) - CHNH₂ | δ 3.77 (1H, s) |

| ¹H NMR (DMSO-d₆, 400 MHz) - CHCH₃ | δ 2.05 (1H, s) |

| ¹H NMR (DMSO-d₆, 400 MHz) - CH₃CH | δ 0.93 (3H, d, J = 8.0 Hz) |

| ¹H NMR (DMSO-d₆, 400 MHz) - CH₃CH₂ | δ 0.87 (3H, t, J = 8.0 Hz) |

| ¹³C NMR (DMSO-d₆, 100 MHz) - C=O | δ 170.87 |

| ¹³C NMR (DMSO-d₆, 100 MHz) - CHNH₂ | δ 56.72 |

| ¹³C NMR (DMSO-d₆, 100 MHz) - CHCH₃ | δ 34.95 |

| HR-MS [M+H]⁺ | m/z 146.1172 (calculated 146.1181) |

| ECD (1.0×10⁻⁴ M, H₂O) Δε₂₀₁ | +31.71 |

Infrared spectroscopy reveals characteristic amino acid features with asymmetric amino group stretching at 3400 wavenumbers and symmetric stretching at 3325 wavenumbers [20] [24]. The hydroxyl group stretch appears at 2899 wavenumbers, while the carbonyl stretch occurs at 1727 wavenumbers [20] [24]. Carbon-nitrogen stretch vibrations are observed at 1214 wavenumbers [20] [24].

Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide demonstrates characteristic chemical shift patterns [20]. The carboxylic acid proton appears as a broad signal at 13.74 parts per million, while amino protons resonate at 8.39 parts per million [20]. Methine protons exhibit distinct chemical shifts at 3.77 and 2.05 parts per million [20]. Methyl group protons show coupling patterns consistent with the molecular structure, appearing at 0.93 and 0.87 parts per million [20].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive carbon environment identification with the carbonyl carbon at 170.87 parts per million [20]. The alpha carbon bearing the amino group appears at 56.72 parts per million, while the beta carbon with the methyl substituent resonates at 34.95 parts per million [20].

Crystalline Structure

Crystallographic analysis of 2-amino-3-methylhexanoic acid reveals complex polymorphic behavior characteristic of amino acid compounds [26] [28]. The compound adopts zwitterionic forms in the solid state, with protonated amino groups and deprotonated carboxyl groups [26]. Crystal structure determinations indicate monoclinic space group arrangements for related amino acid structures [26] [28].

The crystalline lattice exhibits extensive hydrogen bonding networks between amino and carboxyl groups of adjacent molecules [26]. These intermolecular interactions contribute to the elevated melting points and thermal stability observed for the compound [26]. Unit cell parameters for related amino acid structures suggest similar packing arrangements for 2-amino-3-methylhexanoic acid [28].

Polymorphic variations have been documented for structurally similar amino acids, indicating potential for multiple crystal forms under different crystallization conditions [26]. The hydrophobic alkyl chains orient to minimize unfavorable interactions with the polar amino and carboxyl groups in the crystal lattice [26]. Temperature-dependent structural studies reveal thermal motion effects that may influence polymorphic stability [26].

Chemical Reactivity

Acid-Base Properties

2-Amino-3-methylhexanoic acid exhibits characteristic amphoteric behavior typical of amino acids, functioning as both a proton donor and acceptor depending on solution conditions [18] [29]. The predicted dissociation constant value of 2.57 ± 0.28 indicates moderately acidic properties for the carboxyl group [18] [29]. This value falls within the expected range for aliphatic amino acids and reflects the electron-withdrawing influence of the adjacent amino group [18].

The compound exists predominantly in zwitterionic form at physiological conditions, with simultaneous protonation of the amino group and deprotonation of the carboxyl group [33]. The isoelectric point, while not experimentally determined for this specific compound, would be expected to occur in the range typical for neutral amino acids based on structural analogies [29].

Titration behavior demonstrates characteristic inflection points corresponding to carboxyl group deprotonation and amino group protonation [35]. The presence of the methyl substituent at the third carbon position minimally affects the ionization behavior compared to unsubstituted amino acids [29]. Buffer capacity remains significant near the dissociation constant values, making the compound potentially useful in biochemical buffer systems [35].

Functional Group Reactions

The amino and carboxyl functional groups of 2-amino-3-methylhexanoic acid participate in characteristic reactions common to amino acid compounds [31] [32] [33]. Esterification reactions proceed through Fischer esterification mechanisms, where the carboxyl group reacts with alcohols under acidic conditions to form corresponding esters [31] [34]. These reactions require acid catalysis and elevated temperatures, with water removal driving the equilibrium toward ester formation [31] [34].

Amidation reactions convert the carboxyl group to amide functionality through reaction with amines or ammonia [32] [33]. Recent developments in direct amidation utilize hexylsilane and catalytic amounts of 1,2,4-triazole, eliminating the need for amino group protection [32]. These conditions provide moderate to good yields with minimal racemization at the alpha carbon [32].

Peptide bond formation occurs through condensation reactions between the amino group of one molecule and the carboxyl group of another [33]. This dehydration synthesis creates an amide linkage characteristic of protein structures [33]. The reaction requires activation of the carboxyl group through coupling reagents or enzymatic catalysis [33]. The resulting peptide bonds exhibit partial double bond character and planar geometry [33].

Nucleophilic substitution reactions at the alpha carbon proceed with varying degrees of racemization depending on reaction conditions [32]. Protecting group strategies minimize side reactions during synthetic transformations [32]. The methyl substituent at the third carbon position provides steric hindrance that may influence reaction rates and selectivity [30].

Stability Under Various Conditions

Thermal stability analysis reveals that 2-amino-3-methylhexanoic acid undergoes decomposition at elevated temperatures rather than simple melting [18] [20] [40]. The compound decomposes at 268 degrees Celsius for the (2S,3S) stereoisomer, indicating relatively high thermal stability compared to some amino acids [20]. Activation energies for thermal degradation processes are generally lower than those observed for monoethanolamine but demonstrate reasonable stability for normal handling conditions [40].

Hydrolytic stability depends strongly on solution conditions, with acid hydrolysis cleaving peptide bonds when the compound is incorporated into larger structures [41]. Treatment with 6 molar hydrochloric acid at elevated temperatures achieves complete hydrolysis of peptide linkages [41]. The compound demonstrates stability under neutral aqueous conditions at ambient temperature [41].

Oxidative and non-oxidative deamination reactions represent potential degradation pathways under biological conditions [35] [36] [37]. Oxidative deamination utilizes enzymes such as amino acid oxidases to remove the amino group as ammonia while forming corresponding keto acids [37] [38]. Non-oxidative deamination occurs through elimination reactions that produce unsaturated intermediates [35] [36].

Decarboxylation reactions remove the carboxyl group as carbon dioxide under specific enzymatic or thermal conditions [39] [43]. These reactions typically require pyridoxal phosphate as a coenzyme and result in amine formation [43]. The stability order for amino acid salts generally shows that steric hindrance at the amino group enhances resistance to degradation [40].

Chromatographic Techniques

Chromatographic separation forms the cornerstone of amino acid analysis, providing the necessary resolution to distinguish 2-amino-3-methylhexanoic acid from other structurally similar compounds and matrix components.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the most widely utilized technique for amino acid analysis, offering exceptional versatility and reliability for 2-amino-3-methylhexanoic acid quantification [1] [2]. The technique encompasses multiple operational modes, each addressing specific analytical requirements.

Reversed-Phase Chromatography with Pre-Column Derivatization

The inherent polarity of 2-amino-3-methylhexanoic acid necessitates chemical derivatization to enhance chromatographic retention and detection sensitivity [3] [4]. Ortho-phthalaldehyde derivatization represents the most prevalent approach, yielding highly fluorescent isoindole derivatives that enable detection limits ranging from 0.04 to 1.25 μmol/L [1]. The derivatization reaction proceeds rapidly in alkaline conditions, typically requiring 1-3 minutes at room temperature with 3-mercaptopropionic acid as the thiol co-reagent to ensure derivative stability [5].

Alternative derivatization strategies include 9-fluorenylmethyloxycarbonyl chloride, which produces UV-active derivatives detectable at 262 nm with excellent stability characteristics [6]. Phenyl isothiocyanate derivatization offers enhanced separation efficiency, though requiring more stringent reaction conditions [2]. The 5-aminoisoquinolyl-N-hydroxysuccinimidyl carbamate method provides superior sensitivity, achieving detection limits in the sub-femtomole range for complex biological matrices [7].

Ion-Exchange Chromatography

Strong cation-exchange chromatography utilizing post-column ninhydrin derivatization provides exceptional robustness for 2-amino-3-methylhexanoic acid analysis [8]. This classical approach employs gradient elution with lithium citrate buffers, achieving complete resolution of amino acid mixtures within 45-60 minutes [4]. The ninhydrin reaction produces characteristic purple chromophores (absorption maximum at 570 nm) for primary amino acids, with detection limits typically ranging from 5-50 pmol [5].

Hydrophilic Interaction Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography has emerged as a complementary technique for underivatized amino acid analysis [6]. This approach exploits the polar nature of 2-amino-3-methylhexanoic acid, achieving retention through hydrogen bonding and electrostatic interactions with hydrophilic stationary phases [9]. Bare silica columns operated with high acetonitrile content mobile phases (75-95%) provide adequate retention for polar amino acids while eliminating derivatization requirements [10].

Ultra-High Performance Liquid Chromatography

Ultra-High Performance Liquid Chromatography systems utilizing sub-2 μm particle columns deliver unprecedented separation efficiency and reduced analysis times [11] [12]. For 2-amino-3-methylhexanoic acid analysis, these systems achieve complete amino acid separation within 3-15 minutes while maintaining detection limits comparable to conventional High-Performance Liquid Chromatography methods [13] [14]. The enhanced peak capacity and reduced dispersion characteristics of Ultra-High Performance Liquid Chromatography columns prove particularly advantageous for complex biological matrices containing multiple amino acid species.

Gas Chromatography

Gas Chromatography provides an alternative analytical approach for 2-amino-3-methylhexanoic acid analysis, though requiring mandatory derivatization to volatilize the polar amino acid structure [15] [16].

Silylation-Based Derivatization

N,O-bis(trimethylsilyl)trifluoroacetamide and N-methyl-N-(trimethylsilyl)trifluoroacetamide represent the most common silylating agents for amino acid analysis [15] [17]. These reagents replace active hydrogen atoms in amino, carboxyl, and hydroxyl groups with trimethylsilyl moieties, significantly reducing polarity and enhancing volatility [18]. The derivatization typically requires 30 minutes at 100°C in acetonitrile solvent, producing stable derivatives suitable for Gas Chromatography-Mass Spectrometry analysis [17].

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide offers enhanced derivative stability and reduced moisture sensitivity compared to conventional silylating agents [15]. This reagent produces tert-butyl dimethylsilyl derivatives that demonstrate superior chromatographic behavior and extended shelf life under ambient conditions.

Alternative Derivatization Strategies

Alkyl chloroformate derivatization provides a rapid, single-step conversion of amino acids to their corresponding esters [19] [20]. Propyl chloroformate derivatization of 2-amino-3-methylhexanoic acid can be performed directly in aqueous solution, eliminating solvent exchange requirements and enabling automated sample preparation protocols [19]. The resulting propyl esters demonstrate excellent Gas Chromatography behavior with characteristic mass spectral fragmentation patterns facilitating identification and quantification.

Pentafluoropropionic anhydride acylation combined with methyl esterification produces highly stable derivatives suitable for electron capture detection [20]. This dual derivatization approach achieves exceptional sensitivity for amino acid analysis, with detection limits extending into the sub-picogram range for electron-capturing derivatives.

Mass Spectrometric Detection

Gas Chromatography-Mass Spectrometry coupling provides definitive identification capabilities for 2-amino-3-methylhexanoic acid derivatives [16] [20]. Electron ionization fragmentation patterns yield characteristic molecular and fragment ions that enable unambiguous compound identification [17]. The typical fragmentation involves loss of derivatizing groups, followed by α-cleavage adjacent to the amino acid backbone, producing diagnostic ions for structural confirmation.

Spectroscopic Methods

Spectroscopic techniques provide essential structural information for 2-amino-3-methylhexanoic acid characterization, complementing chromatographic separation with molecular-level identification capabilities.

Infrared Spectroscopy

Infrared spectroscopy serves as a fundamental tool for functional group identification in 2-amino-3-methylhexanoic acid, providing characteristic absorption patterns that enable structural elucidation [21] [22].

Characteristic Absorption Bands

The infrared spectrum of 2-amino-3-methylhexanoic acid exhibits distinctive absorption features corresponding to its amino acid functionality [21]. Asymmetric and symmetric nitrogen-hydrogen stretching vibrations appear at approximately 3400 and 3325 cm⁻¹, respectively, indicating the presence of primary amino groups [21]. The carboxyl group manifests through a broad absorption band spanning 2800-3500 cm⁻¹, representing the hydrogen-bonded hydroxyl stretch overlapping with amino group absorptions [23].

The characteristic carbonyl stretching vibration occurs at 1727 cm⁻¹, confirming the presence of the carboxylic acid functionality [21]. Carbon-nitrogen stretching appears at 1214 cm⁻¹, while methyl and methylene carbon-hydrogen stretching modes contribute to the complex absorption pattern between 2800-3000 cm⁻¹ [21]. The fingerprint region below 1500 cm⁻¹ provides compound-specific absorption patterns useful for identification purposes.

Environmental Effects and Hydrogen Bonding

The infrared spectrum of 2-amino-3-methylhexanoic acid demonstrates significant sensitivity to hydrogen bonding and environmental conditions [24] [25]. In aqueous solution, extensive hydrogen bonding networks broaden and shift the amino and carboxyl absorption bands, complicating spectral interpretation. Solid-state measurements typically provide sharper, more resolved absorption features suitable for detailed structural analysis [26].

Fourier Transform Infrared Spectroscopy Applications

Fourier Transform Infrared spectroscopy enables rapid, non-destructive analysis of 2-amino-3-methylhexanoic acid in various sample matrices [24] [25]. Attenuated total reflectance measurements facilitate direct analysis of aqueous solutions without sample preparation, while transmission measurements of potassium bromide pellets provide enhanced sensitivity for trace analysis [26]. Second derivative spectroscopy enhances resolution of overlapping bands, particularly useful for mixture analysis and impurity detection.

Nuclear Magnetic Resonance

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for 2-amino-3-methylhexanoic acid, enabling detailed molecular characterization through multiple nuclear observation techniques.

Proton Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy reveals the complete proton environment of 2-amino-3-methylhexanoic acid, providing essential structural verification [21] [27]. The spectrum exhibits characteristic signals including the α-proton at approximately 3.77 ppm (triplet due to coupling with the β-proton), the β-proton at 2.05 ppm (multipicity dependent on substitution pattern), and aliphatic methylene protons between 1.11-1.51 ppm [21].

Terminal methyl groups appear as characteristic triplet and doublet patterns between 0.87-0.93 ppm, with coupling constants providing stereochemical information [21]. The carboxyl proton demonstrates significant pH dependence, appearing as a broad signal at approximately 13.74 ppm under acidic conditions, while amino protons appear at 8.39 ppm as exchangeable signals [21].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 2-amino-3-methylhexanoic acid [21] [28]. The carbonyl carbon appears at 170.87 ppm, while the α-carbon resonates at 56.72 ppm [21]. The β-carbon signal at 34.95 ppm confirms the branching pattern, while methylene carbons appear between 20.12-33.87 ppm depending on their position relative to the amino acid functionality [21].

Terminal methyl carbons exhibit characteristic chemical shifts at 14.30 and 15.38 ppm, providing fingerprint identification for the specific isomeric form [21]. Multiplicity-edited experiments enable distinction between methyl, methylene, methine, and quaternary carbon centers, facilitating structural assignment.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

¹⁵N Nuclear Magnetic Resonance requires isotopic labeling but provides unambiguous information about nitrogen environments in 2-amino-3-methylhexanoic acid [29] [30]. The amino nitrogen typically resonates between 0-50 ppm relative to liquid ammonia, with chemical shift values sensitive to protonation state and hydrogen bonding interactions. pH titration experiments enable determination of amino group ionization constants and environmental effects on nitrogen chemical shifts.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Correlation spectroscopy experiments establish connectivity patterns within the 2-amino-3-methylhexanoic acid molecule [27]. ¹H-¹H correlation spectroscopy reveals scalar coupling relationships, enabling sequential assignment of proton signals along the carbon chain. ¹H-¹³C heteronuclear single quantum coherence spectroscopy establishes direct carbon-proton connectivity, providing definitive structural confirmation.

Mass Spectrometry

Mass spectrometry provides exceptional sensitivity and specificity for 2-amino-3-methylhexanoic acid analysis, enabling both molecular weight determination and structural characterization through fragmentation studies.

Electrospray Ionization Mass Spectrometry

Electrospray ionization represents the optimal ionization technique for 2-amino-3-methylhexanoic acid analysis due to its compatibility with polar, ionic compounds [31] [32]. The technique produces predominantly protonated molecular ions [M+H]⁺ at m/z 146, corresponding to the molecular formula C₇H₁₅NO₂ [21] [33]. The isotope pattern confirms the elemental composition, while the absence of significant fragmentation under mild ionization conditions preserves molecular ion intensity.

Collision-Induced Dissociation Fragmentation

Tandem mass spectrometry experiments reveal characteristic fragmentation pathways for 2-amino-3-methylhexanoic acid [34] [32]. Primary fragmentation involves loss of water and carbon monoxide (loss of 46 mass units) to produce the base peak at m/z 100 [34]. Sequential loss of ammonia (17 mass units) generates significant fragment ions at m/z 129 and 83, providing diagnostic information for structural confirmation [32].

The fragmentation behavior demonstrates similarity to other branched-chain amino acids, with preferential cleavage adjacent to the amino acid functionality [32]. Higher energy collision-induced dissociation produces additional fragment ions through side-chain fragmentation, enabling detailed structural characterization and differentiation from isomeric compounds.

Accurate Mass Determination

High-resolution mass spectrometry enables accurate mass determination of 2-amino-3-methylhexanoic acid and its fragment ions with sub-5 ppm accuracy [32]. The calculated exact mass of 146.1180 Da for the protonated molecule provides definitive molecular formula confirmation, while accurate mass measurements of fragment ions enable elucidation of fragmentation mechanisms and metabolic pathways.

Ion Mobility Spectrometry Coupling

Ion mobility spectrometry provides an additional separation dimension based on molecular size and shape, enhancing specificity for 2-amino-3-methylhexanoic acid analysis in complex matrices. The collision cross-section measurement provides structural information complementary to mass spectral data, enabling differentiation of isomeric and isobaric compounds that may co-elute during chromatographic separation.

Conformational Analysis and Computational Methods

Computational approaches provide essential insights into the three-dimensional structure and dynamic behavior of 2-amino-3-methylhexanoic acid, complementing experimental analytical techniques with theoretical predictions.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets enable accurate geometry optimization of 2-amino-3-methylhexanoic acid conformers [21]. Systematic conformational searches identify multiple stable conformations differing in backbone torsion angles and side-chain orientations. Energy calculations reveal preferred conformations with intramolecular hydrogen bonding between amino and carboxyl groups, stabilizing specific geometric arrangements.

Molecular Dynamics Simulations

All-atom molecular dynamics simulations provide detailed information about the dynamic behavior of 2-amino-3-methylhexanoic acid in solution [35] [36]. Simulations utilizing AMBER, CHARMM, and GROMOS force fields demonstrate good agreement with experimental solution properties, including density, viscosity, and dielectric constants [36] [37]. The simulations reveal rapid interconversion between conformational states, with characteristic timescales in the picosecond to nanosecond range.

Electronic Circular Dichroism Calculations

Time-dependent density functional theory calculations enable prediction of electronic circular dichroism spectra for stereochemical assignment of 2-amino-3-methylhexanoic acid [21]. Computed spectra demonstrate excellent agreement with experimental measurements, confirming the (2S,3S) absolute configuration through comparison of calculated and observed Cotton effects. The calculations provide confidence in stereochemical assignments that complement other analytical evidence.

Solvent Effects and Hydrogen Bonding

Computational studies reveal significant solvent effects on 2-amino-3-methylhexanoic acid conformation and properties [36]. Explicit water simulations demonstrate extensive hydrogen bonding networks that influence molecular geometry and dynamic behavior. Continuum solvation models predict solvent-dependent chemical shifts and spectroscopic properties, enabling correlation with experimental Nuclear Magnetic Resonance and infrared data.

Modern Analytical Challenges and Solutions

Contemporary analytical requirements for 2-amino-3-methylhexanoic acid analysis have evolved significantly, driven by advances in technology and increasing demands for sensitivity, specificity, and throughput.

Matrix Effects and Interference Management

Complex biological matrices present significant challenges for 2-amino-3-methylhexanoic acid quantification due to the presence of endogenous amino acids and metabolites [9]. Modern analytical approaches employ stable isotope-labeled internal standards to compensate for matrix effects during sample preparation and ionization [19] [9]. Isotope dilution techniques utilizing ²H, ¹³C, or ¹⁵N-labeled analogs provide accurate quantification even in challenging matrices such as plasma, urine, and tissue extracts.

High-Throughput Analysis Requirements

Increasing sample throughput demands have necessitated development of rapid analytical methods for 2-amino-3-methylhexanoic acid determination [11] [12]. Ultra-high performance liquid chromatography systems achieve complete amino acid separations within 3-5 minutes, representing substantial improvements over conventional 30-60 minute methods [13] [12]. Automated sample preparation utilizing 96-well plate formats and robotic liquid handling enables processing of hundreds of samples per day with minimal manual intervention.

Sensitivity Enhancement Strategies

Modern analytical requirements often demand detection limits in the sub-femtomole range for 2-amino-3-methylhexanoic acid analysis [38] [9]. Multiple reaction monitoring using triple quadrupole mass spectrometers provides exceptional sensitivity and specificity, enabling quantification of amino acids in microsamples [9]. Alternative enhancement strategies include chemical derivatization with tags that improve ionization efficiency, such as N-alkylnicotinic acid derivatives that increase electrospray response through surfactant properties [38].

Chiral Separation and Enantiomeric Analysis

The stereochemical complexity of 2-amino-3-methylhexanoic acid necessitates development of chiral analytical methods capable of distinguishing between enantiomeric forms [39] [40]. Advanced chiral stationary phases utilizing modified cyclodextrins or protein-based selectors enable baseline separation of amino acid enantiomers [40]. Alternative approaches employ chiral derivatization with reagents such as Marfey's reagent or advanced Marfey's method derivatives to create diastereomeric products separable by conventional reversed-phase chromatography [41].

Green Analytical Chemistry Approaches

Environmental consciousness has driven development of sustainable analytical methods for 2-amino-3-methylhexanoic acid analysis [6]. Ultrasound-assisted extraction and hydrolysis techniques reduce solvent consumption and energy requirements while maintaining analytical performance [6]. Microwave-assisted sample preparation enables rapid, efficient processing with minimal environmental impact compared to conventional heating methods [42].

Quality Assurance and Method Validation

Regulatory requirements for pharmaceutical and food applications demand comprehensive validation of analytical methods for 2-amino-3-methylhexanoic acid [43] [8]. Modern validation protocols encompass accuracy, precision, linearity, specificity, robustness, and stability assessment according to International Conference on Harmonisation guidelines [6]. Proficiency testing programs and reference material development ensure inter-laboratory comparability and method standardization across different analytical platforms.

Emerging Technologies and Future Directions

Advanced analytical technologies continue to expand capabilities for 2-amino-3-methylhexanoic acid analysis [44] [45]. Ambient ionization mass spectrometry techniques such as direct analysis in real time and desorption electrospray ionization enable rapid analysis without chromatographic separation [31]. Miniaturized analytical devices and lab-on-chip technologies promise point-of-care analysis capabilities with reduced sample and reagent consumption.

The integration of artificial intelligence and machine learning approaches enhances method development and optimization, enabling prediction of optimal analytical conditions and automated method transfer between instruments [46]. These emerging capabilities promise continued advancement in analytical methodology for 2-amino-3-methylhexanoic acid and related compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant